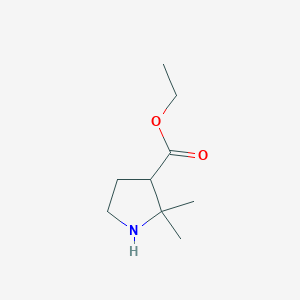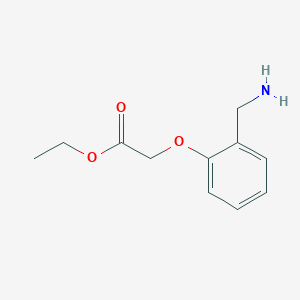![molecular formula C12H21NO5 B13512963 3-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}propanoicacid](/img/structure/B13512963.png)
3-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}propanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}propanoic acid is an organic compound with the molecular formula C12H21NO5 and a molecular weight of 259.3 g/mol . It is characterized by the presence of a morpholine ring substituted with a tert-butoxycarbonyl group and a propanoic acid moiety. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}propanoic acid typically involves the protection of the amine group in morpholine with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an aqueous medium or in organic solvents like acetonitrile with 4-dimethylaminopyridine as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the tert-butoxycarbonyl protecting group, revealing the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces free amines.
Aplicaciones Científicas De Investigación
3-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}propanoic acid involves its ability to act as a protecting group for amines. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing the free amine which can then participate in further chemical reactions . This property makes it valuable in multi-step organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{4-[(Tert-butoxy)carbonyl]morpholin-3-yl}acetic acid
- 3-{4-[(Tert-butoxy)carbonyl]morpholin-3-yl}propanoic acid
Uniqueness
3-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}propanoic acid is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where selective protection and deprotection of amine groups are required.
Propiedades
Fórmula molecular |
C12H21NO5 |
|---|---|
Peso molecular |
259.30 g/mol |
Nombre IUPAC |
3-[4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]propanoic acid |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-7-17-9(8-13)4-5-10(14)15/h9H,4-8H2,1-3H3,(H,14,15) |
Clave InChI |
QXIAGKWWKMKVLE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCOC(C1)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-Azaspiro[3.5]nonan-7-olhydrochloride](/img/structure/B13512927.png)

![2-(methylamino)-N-[(2-methylpyrimidin-4-yl)methyl]propanamide,trifluoroaceticacid](/img/structure/B13512934.png)



